

# 4-Chloro-6-(trifluoromethyl)nicotinaldehyde

## molecular weight

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### Compound of Interest

Compound Name: 4-Chloro-6-(trifluoromethyl)nicotinaldehyde

Cat. No.: B1473350

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An In-Depth Technical Guide to **4-Chloro-6-(trifluoromethyl)nicotinaldehyde**

## Abstract

This technical guide provides a comprehensive overview of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde**, a pivotal heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of chloro, trifluoromethyl, and aldehyde functionalities on the pyridine scaffold imparts unique reactivity and makes it a valuable precursor for a diverse range of complex molecular targets. This document details its physicochemical properties, discusses its synthetic utility with mechanistic insights, presents validated experimental protocols for its application, and outlines critical safety and handling procedures. The objective is to equip researchers and drug development professionals with the expert knowledge required to effectively leverage this compound in their synthetic campaigns, accelerating the discovery of novel chemical entities.

## Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a desirable feature for modulating biological activity. The introduction of a trifluoromethyl (-CF<sub>3</sub>) group further enhances its utility by significantly altering key molecular

properties. The -CF<sub>3</sub> group is a powerful bioisostere for a methyl group but possesses a strong electron-withdrawing nature, which can increase metabolic stability, enhance binding affinity to target proteins, and improve lipophilicity, thereby optimizing pharmacokinetic profiles.<sup>[1][2]</sup>

**4-Chloro-6-(trifluoromethyl)nicotinaldehyde** (CAS: 1060807-48-8) emerges as a particularly valuable intermediate within this class.<sup>[3][4]</sup> It combines three key reactive centers:

- The Aldehyde Group: A versatile functional handle for transformations such as reductive amination, Wittig reactions, and oxidations to form carboxylic acids.
- The Chloro Substituent: A site for nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions, enabling the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles.
- The Trifluoromethyl Group: A metabolically robust, lipophilic moiety that is crucial for modulating the physicochemical properties of derivative compounds.<sup>[2]</sup>

This guide serves as a technical deep-dive into the core attributes and applications of this compound, providing the foundational knowledge for its successful implementation in research and development.

## Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key data for **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** are summarized below.

## Key Properties

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClF <sub>3</sub> NO	[3][5][6]
Molecular Weight	209.55 g/mol	[4][5][6]
CAS Number	1060807-48-8	[3][4]
Synonyms	4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 4-Chloro-5-formyl-2-(trifluoromethyl)pyridine	[3][4]
Physical Form	Solid	
Typical Purity	≥95%	[4]
Storage Temperature	2-8°C, Sealed in a dry place	[6]
InChI Key	FBPZVYHRKMIAKN-UHFFFAOYSA-N	

## Safety and Handling

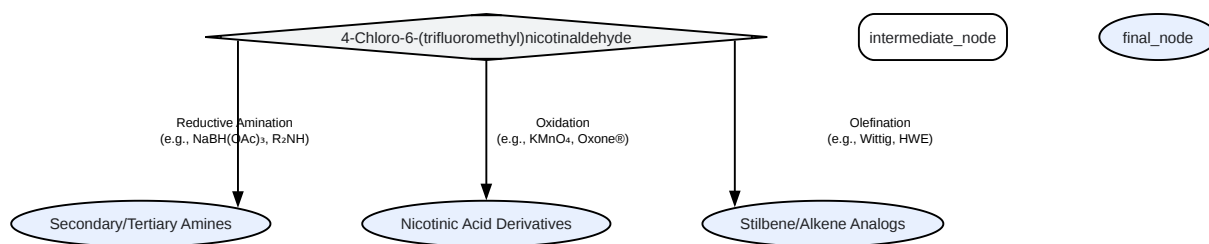
As a reactive chemical intermediate, proper handling is paramount. The compound is classified as an irritant.[4]

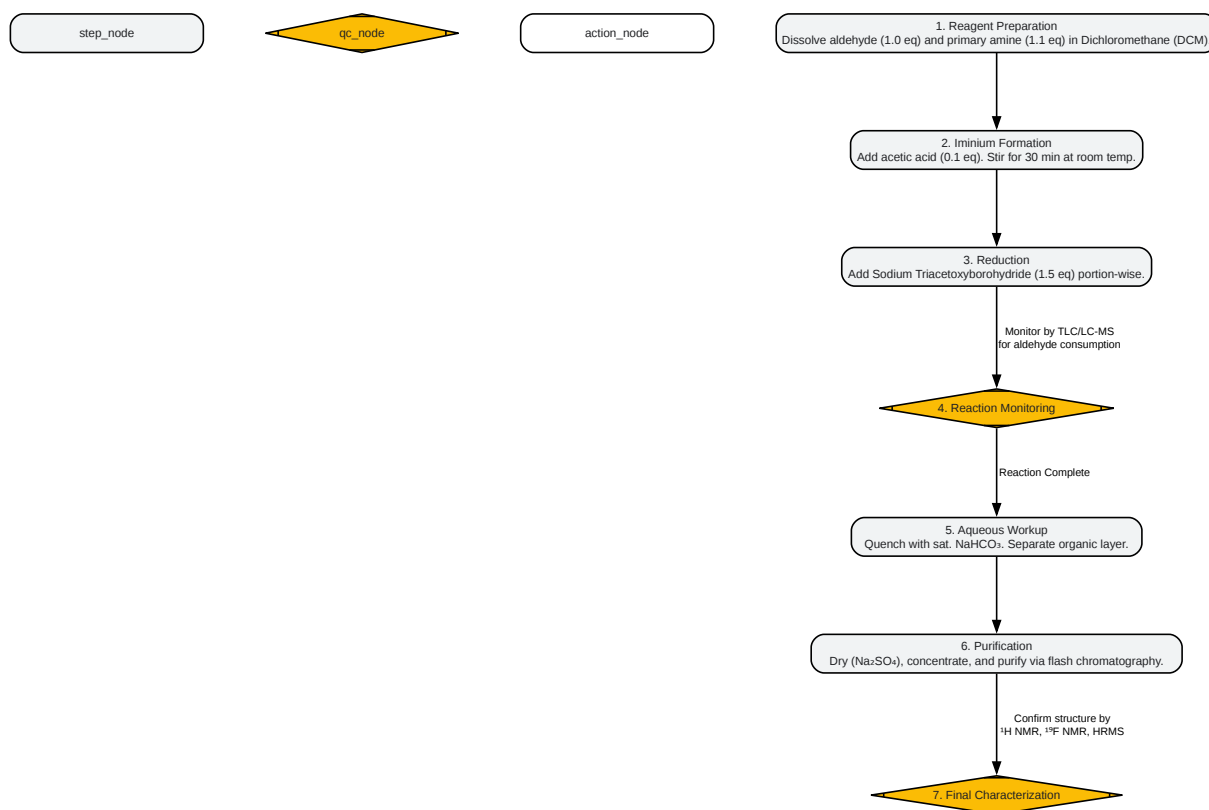
- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- GHS Precautionary Statements: P261 (Avoid breathing dust/fumes), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/clothing/eye protection/face protection).[4]

Expert Insight: The aldehyde functionality and halogenated nature of the compound warrant careful handling in a fume hood. Due to its potential as a respiratory irritant, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

## Synthetic Utility and Mechanistic Considerations

The true value of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** lies in its versatility as a synthetic intermediate. The aldehyde group serves as a primary reaction site, while the chloro group allows for late-stage diversification.





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Caption: Workflow for Reductive Amination Protocol.

### Methodology:

- **Reagent Preparation:** In a flame-dried round-bottom flask under an inert atmosphere ( $N_2$  or Argon), dissolve **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** (1.0 eq) and the desired primary amine (1.1 eq) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
- **Iminium Ion Formation:** Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the iminium intermediate. Allow the mixture to stir at room temperature for 30-60 minutes.
  - **Expert Rationale:** The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
- **Reduction Step:** Carefully add sodium triacetoxyborohydride ( $NaBH(OAc)_3$ , 1.5 eq) to the reaction mixture in portions.
  - **Expert Rationale:**  $NaBH(OAc)_3$  is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the unreacted aldehyde. Its steric bulk prevents it from readily reducing the aldehyde starting material.
- **Reaction Monitoring (Self-Validation):** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon full consumption of the starting aldehyde.
- **Aqueous Workup:** Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate ( $NaHCO_3$ ). Transfer the mixture to a separatory funnel, extract with DCM, and wash the combined organic layers with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

## Protocol: Quality Control & Characterization

Validation of the final product's identity and purity is non-negotiable.

### Methodology:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Confirm the presence of signals corresponding to the newly formed methylene bridge and the aromatic protons. The disappearance of the aldehyde proton signal (typically  $\sim 10$  ppm) is a key indicator of reaction completion.
  - $^{19}\text{F}$  NMR: A singlet corresponding to the  $-\text{CF}_3$  group should be observed. Its chemical shift can provide information about the electronic environment of the pyridine ring.
  - $^{13}\text{C}$  NMR: Confirm the expected number of carbon signals, including the new signal for the benzylic carbon.
- Mass Spectrometry (MS):
  - High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass measurement to confirm the elemental composition of the synthesized molecule, typically within a 5 ppm error margin.
- Chromatography:
  - High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A pure sample should exhibit a single major peak.

## Conclusion

**4-Chloro-6-(trifluoromethyl)nicotinaldehyde** is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of functional groups provides a robust platform for the synthesis of novel compounds with significant potential in pharmaceutical and agrochemical applications. [2]The trifluoromethylpyridine motif, readily accessible through this intermediate, continues to be a cornerstone in the development of next-generation kinase inhibitors, insecticides, and other high-value chemical products. [1][7][8]This guide provides the essential technical and practical knowledge for researchers to confidently and effectively utilize this powerful building block in their discovery programs.

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Email: [info@benchchem.com](mailto:info@benchchem.com)